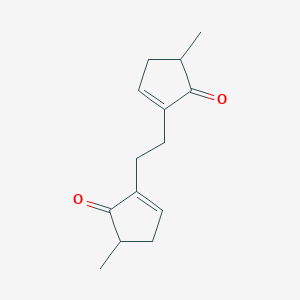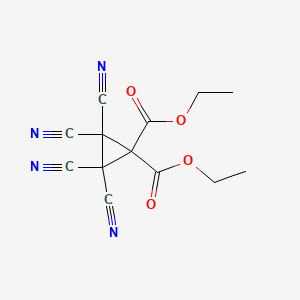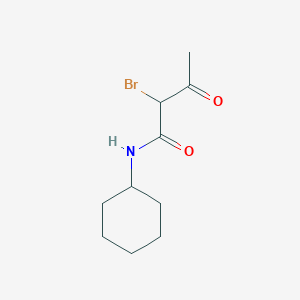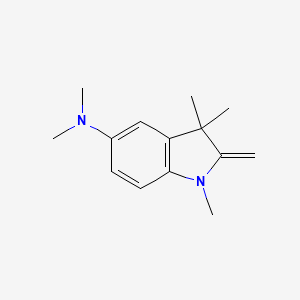![molecular formula C15H36N2OS2Si2 B14352526 N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea CAS No. 92358-68-4](/img/structure/B14352526.png)
N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea is a chemical compound characterized by the presence of trimethylsilyl groups and urea functionality. This compound is notable for its unique structure, which includes both silicon and sulfur atoms, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea typically involves the reaction of trimethylsilyl-protected intermediates with urea derivatives. One common method includes the reaction of 2-(trimethylsilyl)ethylthiol with urea under controlled conditions to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of urea and other by-products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s unique structure makes it a useful tool in studying biochemical pathways involving sulfur and silicon.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring silicon and sulfur functionalities.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea involves its interaction with molecular targets through its silicon and sulfur atoms. These interactions can influence various biochemical pathways, including those involved in oxidation-reduction reactions and enzyme activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea can be compared with other similar compounds, such as:
N,N’-Bis(trimethylsilyl)urea: This compound lacks the sulfur atoms present in N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea, making it less versatile in certain applications.
Trimethylsilylurea: A simpler compound with fewer functional groups, used primarily in basic organic synthesis.
Bis(trimethylsilyl)acetamide: Another silicon-containing compound used in organic synthesis, but with different reactivity and applications.
The uniqueness of N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea lies in its combination of silicon and sulfur atoms, which provides distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
92358-68-4 |
|---|---|
Fórmula molecular |
C15H36N2OS2Si2 |
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
1,3-bis[2-(2-trimethylsilylethylsulfanyl)ethyl]urea |
InChI |
InChI=1S/C15H36N2OS2Si2/c1-21(2,3)13-11-19-9-7-16-15(18)17-8-10-20-12-14-22(4,5)6/h7-14H2,1-6H3,(H2,16,17,18) |
Clave InChI |
HTHCVNXYVCESQK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCSCCNC(=O)NCCSCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
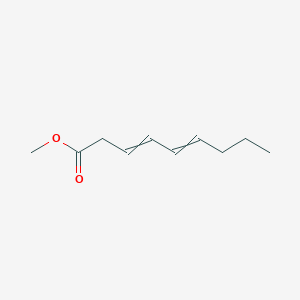
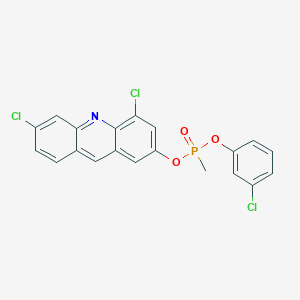
![N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide](/img/structure/B14352472.png)
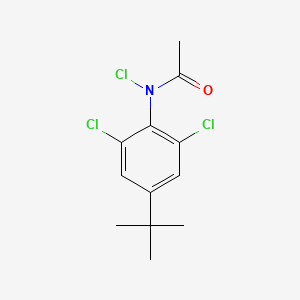
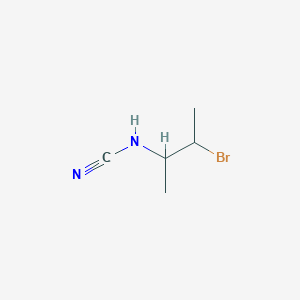
![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)
![2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14352490.png)

